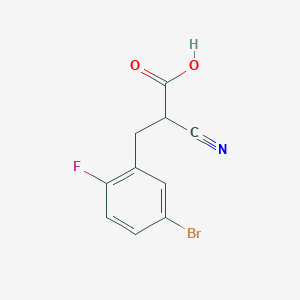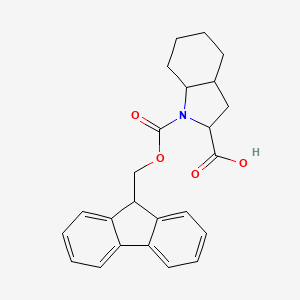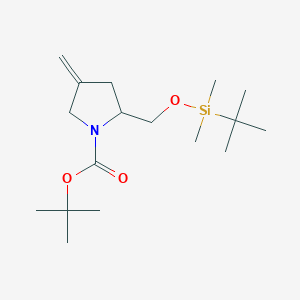
3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of propionic acid, featuring a bromine and fluorine substituent on the phenyl ring, and a cyano group on the propionic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a benzene ring to obtain 5-bromo-2-fluorobenzene. This intermediate is then subjected to a cyanation reaction to introduce the cyano group. The final step involves the addition of a propionic acid chain through a series of reactions, such as Grignard reactions or Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to different targets. These interactions can affect biological pathways and processes, making the compound of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 2-[(4-Fluorophenyl)sulfonyl]propanoic acid
Uniqueness
3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a cyano group on the propionic acid chain. This combination of functional groups imparts distinct chemical properties, such as reactivity and binding affinity, which can be leveraged in various scientific applications .
Properties
CAS No. |
2044706-91-2 |
|---|---|
Molecular Formula |
C10H7BrFNO2 |
Molecular Weight |
272.07 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-2-cyanopropanoic acid |
InChI |
InChI=1S/C10H7BrFNO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15) |
InChI Key |
AZKRPXBEQTYGPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C#N)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12279307.png)
![(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12279312.png)

![3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12279322.png)

![N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279338.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole](/img/structure/B12279345.png)
![2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B12279347.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12279350.png)
![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)

![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)


